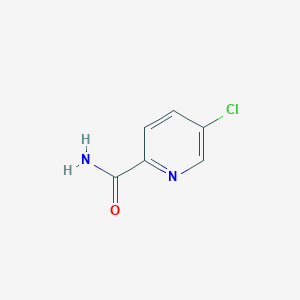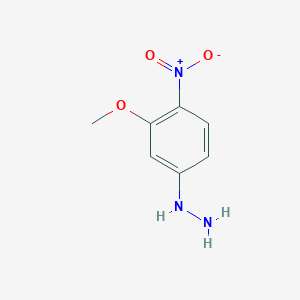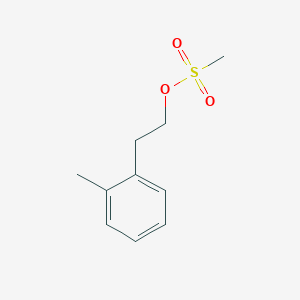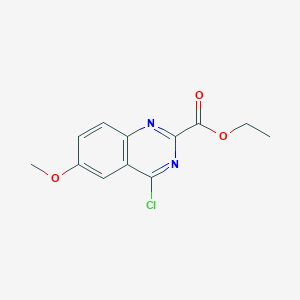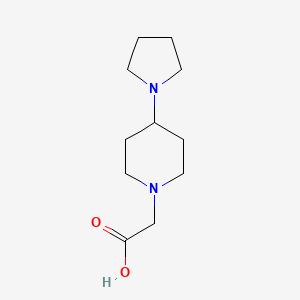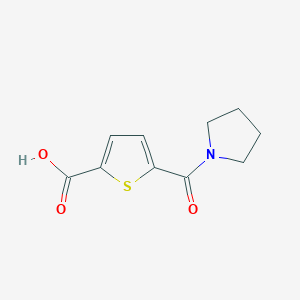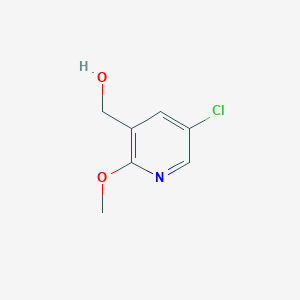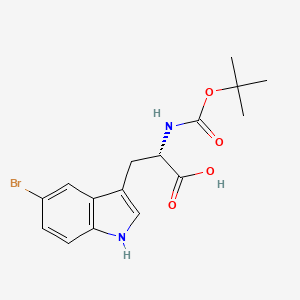
BoC-5-bromo-L-tryptophan
Overview
Description
BoC-5-bromo-L-tryptophan is a chemical compound with the molecular formula C16H19BrN2O4 . It has a molecular weight of 383.24 g/mol .
Synthesis Analysis
The synthesis of L-Tryptophan can be improved by engineering the enzyme Tryptophan Synthase from Escherichia coli . The enzyme can synthesize L-tryptophan with indole and L-serine as substrates . The tryptophan synthase from Pyrococcus furiosus was modified via directed evolution, and the ability of the enzyme to synthesize 5-bromo-L-tryptophan was promoted by modification of the tryptophan synthase β subunit .Molecular Structure Analysis
The molecular structure of BoC-5-bromo-L-tryptophan includes a total of 43 bonds; 24 non-H bonds, 12 multiple bonds, 6 rotatable bonds, 2 double bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 carboxylic acid (aliphatic), and 1 Pyrrole .Physical And Chemical Properties Analysis
BoC-5-bromo-L-tryptophan has a molecular weight of 383.24 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 4 . It also has a Rotatable Bond Count of 6 . The Exact Mass and Monoisotopic Mass is 382.05282 g/mol . The Topological Polar Surface Area is 91.4 Ų . The Heavy Atom Count is 23 .Scientific Research Applications
BoC-5-bromo-L-tryptophan is a derivative of the amino acid tryptophan . The “BoC” refers to a tert-butoxycarbonyl protective group, which is commonly used in organic chemistry to protect amines during chemical synthesis . The “5-bromo” indicates that a bromine atom is attached at the 5-position of the indole ring of the tryptophan
BoC-5-bromo-L-tryptophan is a derivative of the amino acid tryptophan . The “BoC” refers to a tert-butoxycarbonyl protective group, which is commonly used in organic chemistry to protect amines during chemical synthesis . The “5-bromo” indicates that a bromine atom is attached at the 5-position of the indole ring of the tryptophan molecule .
-
Biochemistry and Molecular Biology : BoC-5-bromo-L-tryptophan could be used as an intermediate in the synthesis of peptides and proteins . It might also be used to study protein structure and function, as brominated tryptophan residues can provide unique structural and functional properties .
-
Pharmacology : Brominated derivatives of tryptophan, like BoC-5-bromo-L-tryptophan, could potentially be used in the development of new drugs . For example, they might be used to synthesize biologically active analogs and derivatives for research drugs .
-
Cell Biology : Brominated tryptophan derivatives could potentially be used to study cellular processes. For example, they might be used to investigate the role of tryptophan and its derivatives in cellular metabolism .
-
Neuroscience : Tryptophan and its derivatives play a crucial role in the brain, as tryptophan is the precursor of the neurotransmitter serotonin . Therefore, brominated derivatives of tryptophan could potentially be used in neuroscience research.
-
Genetics : Brominated derivatives of tryptophan could potentially be used in genetic studies. For example, they might be used in studies investigating the genetic control of tryptophan metabolism .
-
Chemical Synthesis : BoC-5-bromo-L-tryptophan can be used as an important intermediate in the field of drug synthesis and protein chemical modification . It can be used to synthesize biologically active analogs and derivatives for research drugs and biology .
-
Peptide Synthesis : BoC-5-bromo-L-tryptophan can be used in the synthesis of peptides . The Boc group protects the amino group during peptide synthesis, and can be removed under mild acidic conditions .
-
Protein Chemical Modification : BoC-5-bromo-L-tryptophan can be used in protein chemical modification . The bromine atom on the tryptophan residue can potentially react with other molecules, allowing for the introduction of various functional groups into the protein .
Safety And Hazards
properties
IUPAC Name |
(2S)-3-(5-bromo-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2O4/c1-16(2,3)23-15(22)19-13(14(20)21)6-9-8-18-12-5-4-10(17)7-11(9)12/h4-5,7-8,13,18H,6H2,1-3H3,(H,19,22)(H,20,21)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYUYEAWOUQONRU-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=C(C=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=C1C=C(C=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
BoC-5-bromo-L-tryptophan | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



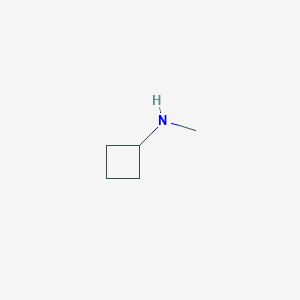
![{3H-imidazo[4,5-b]pyridin-2-ylmethyl}(methyl)amine](/img/structure/B1370299.png)
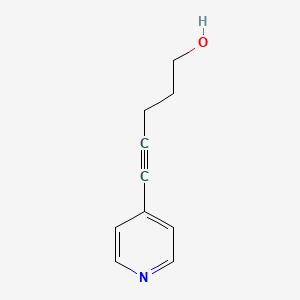
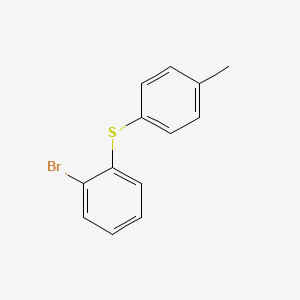
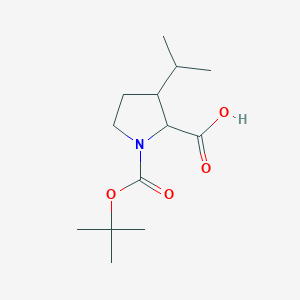
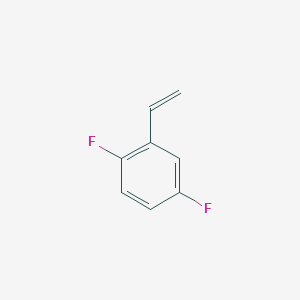
![1-[(tert-butoxy)carbonyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}piperidine-4-caboxylic acid](/img/structure/B1370315.png)
